

Solubility and stability of 4-Iodobutyl Pivalate

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Compound of Interest

Compound Name: **4-Iodobutyl Pivalate**

Cat. No.: **B1600598**

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An In-depth Technical Guide to the Solubility and Stability of **4-Iodobutyl Pivalate**

Introduction

4-Iodobutyl pivalate (CAS No. 82131-05-3) is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. Structurally, it incorporates a primary alkyl iodide, a versatile reactive handle for nucleophilic substitution, and a pivalate ester, a sterically hindered and robust protecting group. This unique combination makes it a valuable intermediate in the synthesis of complex molecules, including prodrugs of cephalosporin antibiotics like Cefcapene pivoxil and Cefditoren pivoxil.[\[1\]](#)

However, the very features that make **4-iodobutyl pivalate** synthetically useful also present distinct challenges in its handling, storage, and formulation. The inherent reactivity of the carbon-iodine bond necessitates careful control of environmental conditions to prevent degradation, while the compound's solubility characteristics dictate its utility in various reaction and purification systems. This guide provides a comprehensive overview of the solubility and stability of **4-iodobutyl pivalate**, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Part 1: Physicochemical Properties and Solubility Profile

A thorough understanding of the fundamental physicochemical properties of **4-iodobutyl pivalate** is the first step toward its effective utilization.

Property	Value	Source(s)
CAS Number	82131-05-3	
Molecular Formula	C ₉ H ₁₇ IO ₂	[2]
Molecular Weight	270.13 g/mol	-
Appearance	Solid or yellow oil/liquid	[1] [3]
Storage Temperature	2-8°C, Refrigerator	[3] [4]
Sensitivity	Light, Air, and Heat Sensitive	[3]

Solubility Analysis

The solubility of **4-iodobutyl pivalate** is dictated by its molecular structure: a moderately polar ester head group attached to a nonpolar four-carbon chain terminating in a large, polarizable iodine atom. Direct experimental data is limited, with sources noting slight solubility in chloroform and methanol.[\[3\]](#)[\[4\]](#) Based on its structure and general principles of solubility, a predicted profile in common laboratory solvents is presented below.

Solvent	Polarity Index	Predicted Solubility	Rationale (Causality)
Hexanes/Heptane	0.1	High	The butyl chain imparts significant nonpolar character, favoring dissolution in aliphatic hydrocarbon solvents.
Dichloromethane (DCM)	3.1	High	Excellent solvent for a wide range of organic compounds with moderate polarity.
Ethyl Acetate	4.4	High	The ester functionality of the solute is highly compatible with this common ester solvent.
Tetrahydrofuran (THF)	4.0	High	A versatile polar aprotic solvent capable of dissolving a wide range of organic molecules.
Acetone	5.1	Medium-High	A polar aprotic solvent that should effectively solvate the molecule.
Acetonitrile (ACN)	5.8	Medium	While polar, it is a good solvent for many organic molecules used in chromatography.
Methanol	5.1	Slight-Medium	The nonpolar alkyl chain may limit miscibility with this

			polar protic solvent. [3] [4]
Dimethyl Sulfoxide (DMSO)	7.2	Medium	A highly polar aprotic solvent; solubility may be moderate.
Water	10.2	Insoluble	The large, nonpolar alkyl chain makes the molecule hydrophobic and prevents dissolution in water.

Protocol: Experimental Solubility Determination

To ensure trustworthiness and reproducibility, it is crucial to experimentally verify solubility in a system of interest. This protocol provides a self-validating method for determining an approximate solubility value.

Objective: To determine the approximate solubility of **4-iodobutyl pivalate** in a given solvent at a specific temperature (e.g., 25°C).

Materials:

- **4-Iodobutyl Pivalate**
- Test solvent (HPLC grade)
- Analytical balance (± 0.1 mg)
- Vials with screw caps (e.g., 4 mL)
- Vortex mixer and/or magnetic stirrer
- Temperature-controlled shaker or water bath
- Syringe filters (0.22 μ m, PTFE or other solvent-compatible membrane)
- Volumetric flasks and pipettes

Methodology:

- Preparation: Add a pre-weighed amount of **4-iodobutyl pivalate** (e.g., 100 mg) to a vial.
- Solvent Addition: Add a small, precise volume of the test solvent (e.g., 0.5 mL) to the vial.
- Equilibration: Cap the vial tightly and place it in a temperature-controlled shaker set to 25°C. Agitate the mixture for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
- Observation (Visual Check): After equilibration, visually inspect the vial. If all solid has dissolved, the compound is soluble to at least 200 mg/mL. If solid remains, proceed to the next step.
- Sample Preparation for Analysis: Allow the vial to stand undisturbed at the controlled temperature for at least 2 hours to let undissolved solid settle.
- Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended microcrystals.
- Quantification:
 - Gravimetric Method: Accurately weigh the vial containing the filtered solution. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a low temperature (to prevent degradation). Once the solvent is fully removed, weigh the vial again. The mass difference of the solute divided by the volume of the solvent used gives the solubility (mg/mL).
 - Chromatographic Method: Prepare a calibration curve of **4-iodobutyl pivalate** using a suitable analytical technique (e.g., HPLC-UV, GC-FID). Dilute a known volume of the filtered supernatant and analyze it to determine the concentration.

Part 2: Stability Profile and Degradation Pathways

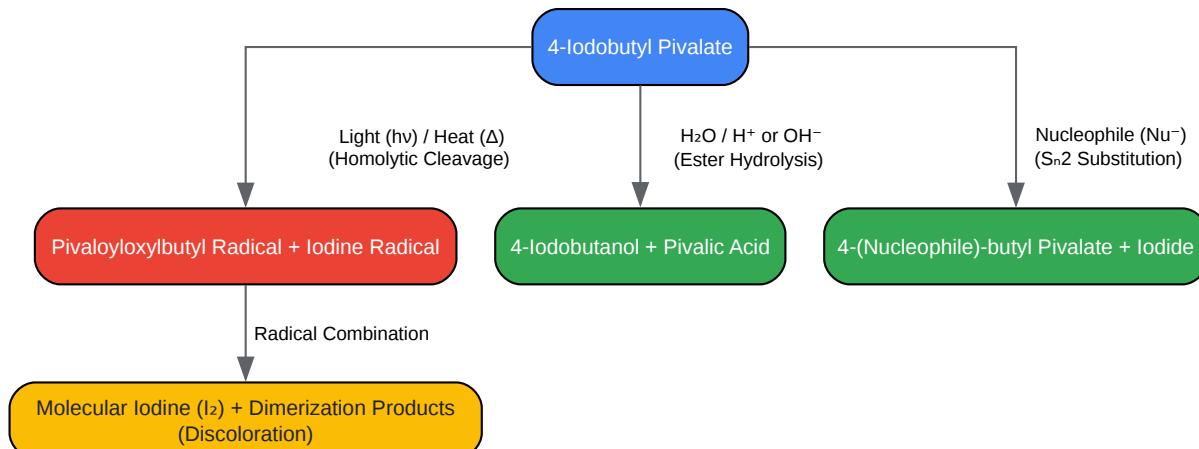
4-Iodobutyl pivalate possesses two key functional groups that dictate its stability: the primary alkyl iodide and the pivalate ester. The primary point of instability is the carbon-iodine bond, which is susceptible to degradation by light and heat.^[5] In contrast, the pivalate ester is well-

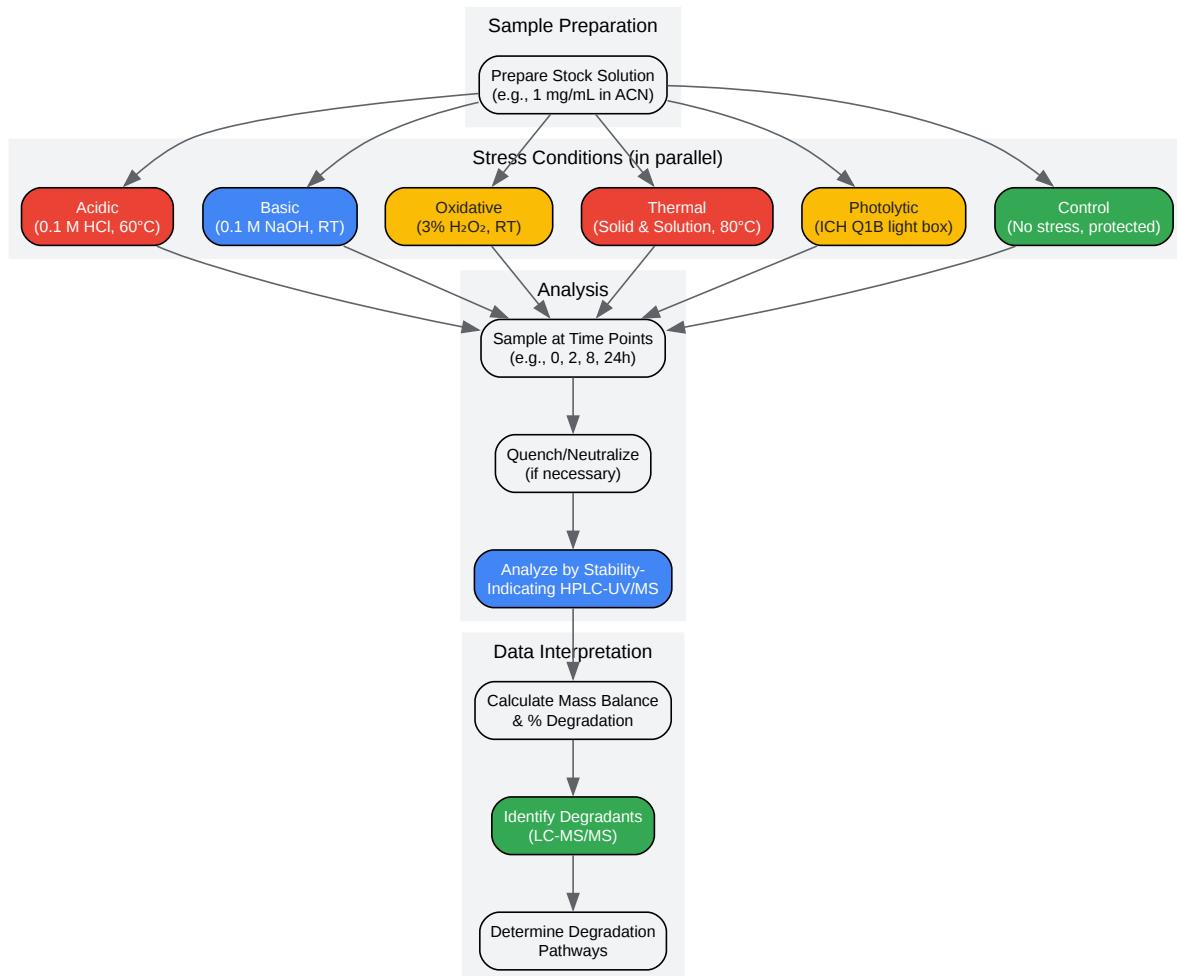
known for its steric bulk, which provides significant protection against hydrolysis under mild conditions.[6][7]

Major Degradation Pathways

Three primary degradation pathways should be considered when working with **4-iodobutyl pivalate**:

- Deiodination via Homolytic Cleavage: This is the most common and rapid degradation pathway for alkyl iodides.[5] Exposure to UV light or elevated temperatures can cause the weak C-I bond to break, forming an alkyl radical and an iodine radical. The iodine radicals combine to form molecular iodine (I_2), which imparts a characteristic yellow or brown color to the sample.
- Hydrolytic Cleavage: This involves the breakdown of the ester linkage. Due to the steric hindrance of the tert-butyl group, this reaction is significantly slower than for less hindered esters like acetates or propionates.[6] It is generally negligible at neutral pH and room temperature but can be forced under harsh conditions, such as heating with strong acids or bases, to yield 4-iodobutanol and pivalic acid.[7][8]
- Nucleophilic Substitution ($S_{n}2$): The primary iodide is a good leaving group, making the terminal carbon susceptible to attack by nucleophiles. This can be a desired reaction in synthesis but constitutes a degradation pathway if unintended nucleophiles (e.g., water, alcohols from solvents, trace amines) are present, leading to the formation of byproducts like 4-iodobutanol or other substitution products.



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